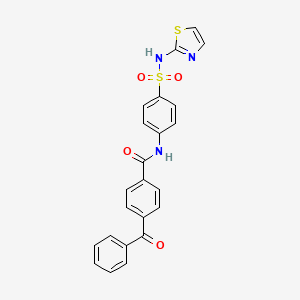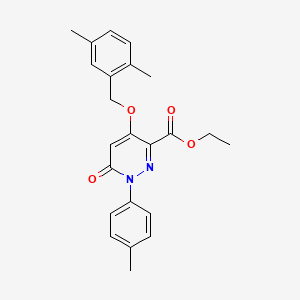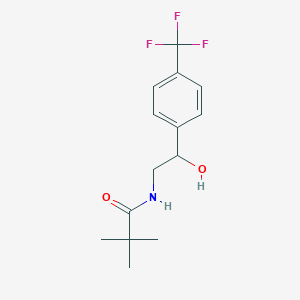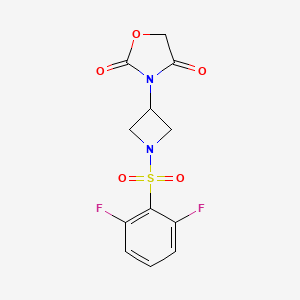
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol
カタログ番号 B2647536
CAS番号:
1538566-76-5
分子量: 360.44
InChIキー: HBJUKOYWXMGRTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions, including condensation, substitution, and cyclization reactions . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its structure. For instance, the presence of functional groups, like sulfanyl groups, can make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory tests .科学的研究の応用
Chemical Synthesis and Reactivity
- The synthesis and evaluation of novel phosphotriesters, including compounds with sulfanyl groups, have been explored for their potential in introducing biologically active nucleotides into cells, highlighting a methodological advancement in medicinal chemistry (Farrow et al., 1990).
- A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers demonstrates the application of sulfanyl-containing compounds in enhancing water flux and dye treatment efficiency, signifying their importance in environmental technology (Liu et al., 2012).
Biological Activity
- Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the therapeutic potential of sulfur-containing compounds in cancer treatment. These compounds exhibit significant in vitro and in vivo anticancer activity, emphasizing the role of sulfur atoms in pharmacological applications (Shukla et al., 2012).
- The construction of copper metal–organic systems with flexible carboxylate ligands, including those with sulfanediyl groups, highlights the intersection of coordination chemistry and material science, offering insights into the design of novel catalysts and functional materials (Dai et al., 2009).
Endocrine Disruption Studies
- A study on the endocrine activities of bisphenol S (BPS) and its derivatives, including those with sulfone groups, sheds light on the environmental and health implications of these compounds. The research demonstrates how the metabolism and structural analogs of BPS influence its endocrine-disrupting effects, contributing to the understanding of chemical safety and regulatory science (Skledar et al., 2016).
Material Science Applications
- The development of self-healing poly(urea–urethane) elastomers using aromatic disulfide metathesis reveals the innovative use of sulfur-containing compounds in creating advanced materials with potential applications in various industries, from automotive to consumer goods (Rekondo et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6,7-bis(4-methylphenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-11-3-7-13(8-4-11)15-16(14-9-5-12(2)6-10-14)22-18-17(21-15)19(25)24-20(26)23-18/h3-10H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUKOYWXMGRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された






![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)


![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)